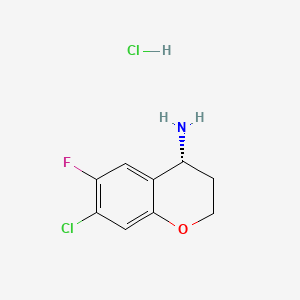
(R)-7-Chloro-6-fluorochroman-4-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-7-Chloro-6-fluorochroman-4-amine hydrochloride is a chemical compound that belongs to the class of chroman derivatives Chroman derivatives are known for their diverse biological activities and are often used as building blocks in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-7-Chloro-6-fluorochroman-4-amine hydrochloride typically involves a multi-step process. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a substituted benzaldehyde.
Formation of Chroman Ring: The precursor undergoes a cyclization reaction to form the chroman ring structure.
Introduction of Chlorine and Fluorine: Chlorine and fluorine atoms are introduced into the chroman ring through halogenation reactions.
Industrial Production Methods
Industrial production of ®-7-Chloro-6-fluorochroman-4-amine hydrochloride may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
®-7-Chloro-6-fluorochroman-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydroxide and various organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chromanone derivatives, while substitution reactions can produce a variety of functionalized chroman compounds.
Scientific Research Applications
®-7-Chloro-6-fluorochroman-4-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-7-Chloro-6-fluorochroman-4-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and cellular signaling mechanisms.
Comparison with Similar Compounds
Similar Compounds
- ®-Chroman-4-amine hydrochloride
- 7-Chloro-6-fluorochroman-4-one
- 6-Fluoro-7-chlorochroman-4-amine
Uniqueness
®-7-Chloro-6-fluorochroman-4-amine hydrochloride is unique due to its specific substitution pattern on the chroman ring, which imparts distinct chemical and biological properties. Its combination of chlorine and fluorine atoms, along with the amine group, makes it a versatile compound for various applications.
This detailed article provides a comprehensive overview of ®-7-Chloro-6-fluorochroman-4-amine hydrochloride, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C9H10Cl2FNO |
|---|---|
Molecular Weight |
238.08 g/mol |
IUPAC Name |
(4R)-7-chloro-6-fluoro-3,4-dihydro-2H-chromen-4-amine;hydrochloride |
InChI |
InChI=1S/C9H9ClFNO.ClH/c10-6-4-9-5(3-7(6)11)8(12)1-2-13-9;/h3-4,8H,1-2,12H2;1H/t8-;/m1./s1 |
InChI Key |
HTXHPUHLDBKQTM-DDWIOCJRSA-N |
Isomeric SMILES |
C1COC2=CC(=C(C=C2[C@@H]1N)F)Cl.Cl |
Canonical SMILES |
C1COC2=CC(=C(C=C2C1N)F)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















